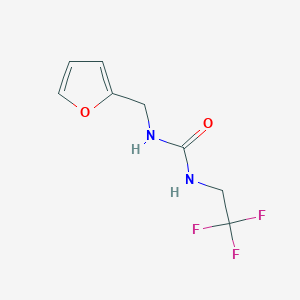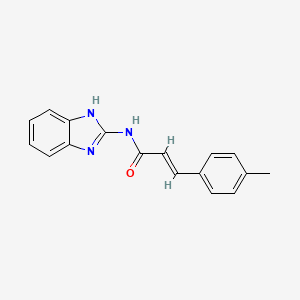methanone](/img/structure/B5881090.png)
[1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound is a potent agonist of the cannabinoid receptors, which are involved in various physiological and pathological processes in the body.
作用機序
[1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone binds to the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely expressed in the brain and peripheral tissues. Upon binding, [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone activates the signaling pathways downstream of the cannabinoid receptors, leading to the modulation of various cellular functions. The activation of CB1 receptors in the brain can produce psychoactive effects, while the activation of CB2 receptors in the immune system can produce anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
[1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone has been shown to produce a wide range of biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. Some of the reported effects of [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone include analgesia, sedation, hypothermia, tachycardia, hypertension, respiratory depression, seizures, and cognitive impairment. [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone has also been shown to affect neurotransmitter release, ion channel function, gene expression, and protein synthesis in various cell types.
実験室実験の利点と制限
[1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone has several advantages for lab experiments, including its high potency, selectivity, and stability. [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone has some limitations, such as its potential toxicity, variability in effects between different batches, and lack of clinical data. Therefore, it is important to use [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone with caution and follow the appropriate safety protocols.
将来の方向性
There are several future directions for research on [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone, including the following:
1. Investigation of the structure-activity relationship of [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone and its analogs to identify new cannabinoid receptor ligands with improved pharmacological properties.
2. Evaluation of the therapeutic potential of [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone and its analogs in preclinical models of various diseases, such as pain, inflammation, anxiety, and neurodegeneration.
3. Development of new methods for detecting and quantifying [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone and its metabolites in biological samples to improve the accuracy and sensitivity of toxicological analysis.
4. Exploration of the interactions between [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone and other drugs or environmental factors to better understand the potential risks and effects of exposure.
5. Investigation of the long-term effects of [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone on the cannabinoid receptor system and other physiological systems to assess the safety and potential for abuse of this compound.
Conclusion:
In conclusion, [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone is a synthetic cannabinoid that has shown promise in scientific research for its potential applications in studying the cannabinoid receptor system and developing new therapeutic agents. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone have been discussed in this paper. It is important to continue exploring the potential benefits and risks of [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone and its analogs to advance our understanding of the cannabinoid receptor system and improve human health.
合成法
The synthesis of [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone involves the reaction of 2-fluorobenzyl bromide with indole-3-carboxaldehyde in the presence of a base to yield the intermediate 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with phenylmagnesium bromide to form the final product, [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
[1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone has been used in various scientific research studies to investigate the role of cannabinoid receptors in different physiological and pathological processes. For example, [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone has been used to study the effects of cannabinoid receptor activation on pain, inflammation, anxiety, depression, addiction, and neurodegeneration. [1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone has also been used to develop new cannabinoid receptor ligands with improved potency, selectivity, and pharmacokinetic properties.
特性
IUPAC Name |
[1-[(2-fluorophenyl)methyl]indol-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO/c23-20-12-6-4-10-17(20)14-24-15-19(18-11-5-7-13-21(18)24)22(25)16-8-2-1-3-9-16/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJFZYKSDCKHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)
![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)

hydrazone](/img/structure/B5881073.png)

![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)

![2-(4-chlorophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5881106.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)